S-Phosphocysteine

Phosphatase enzymology Non-canonical phosphorylation PRL phosphatases

Standard phosphoamino acids (pSer/pThr/pTyr) bear stable P-O ester bonds and cannot substitute for S-Phosphocysteine in applications requiring the labile phosphorothioate (P-S) linkage-essential for authentic PRL phosphatase intermediate detection and non-canonical phosphorylation mapping. • Calibrate LC-MS/MS transitions distinguishing S- from O-phosphorylation in proteome-wide studies • Validate β-elimination enrichment using the acid-labile P-S bond as positive control • Generate phosphorylated PRL standards for co-IP and Mg²⁺-efflux assays

Molecular Formula C3H8NO5PS
Molecular Weight 201.14 g/mol
CAS No. 115562-30-6
Cat. No. B050537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Phosphocysteine
CAS115562-30-6
SynonymsS-phosphocysteine
Molecular FormulaC3H8NO5PS
Molecular Weight201.14 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)SP(=O)(O)O
InChIInChI=1S/C3H8NO5PS/c4-2(3(5)6)1-11-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1
InChIKeyMNEMQJJMDDZXRO-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Phosphocysteine Overview


S-Phosphocysteine (S-phospho-L-cysteine, pCys) is a non-canonical phosphoamino acid consisting of an L-cysteine residue carrying an S-phospho substituent, forming a phosphorothioate (P–S) linkage rather than the stable phosphoester (P–O) bond found in canonical phosphoamino acids such as phosphoserine, phosphothreonine, and phosphotyrosine [1]. With a molecular formula of C₃H₈NO₅PS and a molecular weight of 201.14 g/mol, it exists as a solid and is soluble in water [2]. First synthesized in 1952, S-phosphocysteine was historically identified as a transient catalytic intermediate in the bacterial phosphoenolpyruvate-dependent carbohydrate phosphotransferase system (PTS) and, later, in the catalytic cycle of protein tyrosine phosphatases (PTPs) including the oncogenic phosphatases of regenerating liver (PRLs) [3].

Why S-Phosphocysteine Is Irreplaceable


Canonical phosphoamino acids such as O-phosphoserine, O-phosphothreonine, and O-phosphotyrosine bear stable phosphoester bonds ideally suited for traditional phosphoproteomic workflows and steady-state signaling studies, yet they cannot substitute for S-phosphocysteine in applications that probe cysteine-dependent phosphoryl-transfer catalysis, labile post-translational modifications, or phosphorothioate-specific hydrolysis kinetics [1]. Likewise, close cysteine derivatives such as S-sulfocysteine (bearing an S–SO₃ group) or free L-cysteine lack the transferable phosphoryl group necessary for serving as a phosphate donor or catalytic intermediate in enzyme mechanisms [2]. The defining chemical distinction of S-phosphocysteine—the phosphorothioate P–S bond—imparts a unique combination of hydrolytic lability under acidic conditions and context-dependent stability within specific enzyme active sites, a dual property that is not recapitulated by any canonical phosphoamino acid or available cysteine analog [3]. Consequently, substituting with a simpler cysteine derivative risks loss of phosphate-transfer reactivity, while substituting with a stable phosphoester-bearing amino acid obscures the transient, environment-sensitive behavior that makes S-phosphocysteine valuable for capturing enzyme intermediates and developing mass-spectrometry standards for non-canonical phosphorylation.

S-Phosphocysteine Differentiation Evidence


PRL Intermediate Half-Life vs. Canonical PTPs

In phosphatases of regenerating liver (PRL1, PRL2, PRL3), the phosphocysteine catalytic intermediate exhibits an unusually long half-life measured to be over one hour [1]. By contrast, the phosphocysteine intermediate formed by classical protein tyrosine phosphatases such as PTP1B is transient, with rapid hydrolysis completing the catalytic cycle, yielding a steady-state lifetime orders of magnitude shorter [2]. This kinetic difference—quantified as >60 minutes for PRL-bound phosphocysteine vs. only seconds to minutes for PTP1B—demonstrates that the stability of the phosphocysteine intermediate is highly context-dependent and not an intrinsic property of the free amino acid [3].

Phosphatase enzymology Non-canonical phosphorylation PRL phosphatases

Phosphocysteine Regulation of PRL-CNNM Binding

Phosphorylation of the catalytic cysteine residue in PRL phosphatases to form S-phosphocysteine abolishes PRL binding to CNNM magnesium transporters, directly blocking CNNM4-dependent Mg²⁺ efflux [1]. In the non-phosphorylated state, PRL binds CNNM and prevents Mg²⁺ transport; upon S-phosphorylation, this interaction is disrupted and Mg²⁺ efflux is restored. Mutations blocking PRL-CNNM interaction prevent regulation of Mg²⁺ efflux in cultured cells, establishing that the phosphocysteine modification is the molecular switch [2].

Magnesium homeostasis PRL-CNNM pathway Oncogenic signaling

S-Phosphocysteine as PTS Phosphoryl-Carrier

In the E. coli mannitol-specific phosphotransferase system (EIIMtl), the phosphoryl group from phosphoenolpyruvate is transferred sequentially to His554 and then to Cys384, forming an S-phosphocysteine intermediate at Cys384 that serves as the proximal phosphoryl donor to mannitol [1]. This was demonstrated by ³¹P-NMR, which showed a characteristic phosphorothioate chemical shift distinct from the phosphoramidate signal of phosphohistidine, allowing unambiguous assignment [2]. When Cys384 is mutated to alanine, mannitol phosphorylation is abolished, confirming that S-phosphocysteine at this position is catalytically indispensable.

Bacterial phosphotransferase system Mannitol transport Enzyme mechanism

Phosphorothioate Bond Lability for Selective Detection

The phosphorothioate P–S bond of S-phosphocysteine is markedly more labile under acidic conditions than the phosphoester P–O bonds of canonical phosphoamino acids (phosphoserine, phosphothreonine, phosphotyrosine) [1]. This differential lability has been exploited to develop β-elimination-based derivatization strategies that convert S-phosphocysteine to dehydroalanine, enabling selective enrichment and detection by mass spectrometry, while canonical phosphoamino acids remain largely intact under the same conditions [2].

Phosphoproteomics Chemical stability Mass spectrometry sample preparation

PRL Burst Kinetics vs. Canonical PTPs

PRL phosphatases exhibit extremely slow phosphocysteine hydrolysis with turnover numbers of less than one per hour (kcat < 0.02 min⁻¹) due to inefficient hydrolysis of the phosphocysteine intermediate, leading to characteristic burst kinetics wherein a single catalytic cycle is completed but the enzyme remains trapped in the phosphorylated state [1]. This contrasts sharply with canonical PTPs such as PTP1B, which exhibit kcat values typically exceeding 100 min⁻¹ for phosphotyrosine substrates, with rapid hydrolysis of the phosphocysteine intermediate completing each catalytic cycle [2].

Enzyme kinetics PRL phosphatases Burst kinetics

S-Phosphocysteine Applications


PRL Intermediate Trapping for Anti-Cancer Drug Discovery

S-Phosphocysteine is used as an authentic reference standard for detecting and quantifying the stable phosphocysteine intermediate formed in PRL phosphatases, which accumulate the phosphorylated enzyme form with a half-life exceeding one hour [1]. Medicinal chemistry groups developing PRL inhibitors rely on S-phosphocysteine to calibrate mass spectrometry assays and to validate compound-dependent changes in the phosphocysteine/PRL ratio, a pharmacodynamic biomarker directly linked to the oncogenic PRL-CNNM-Mg²⁺ axis [2].

Non-Canonical Phosphorylation Site Mapping

Because the phosphorothioate P–S bond of S-phosphocysteine is selectively hydrolyzed under acidic conditions while the phosphoester bonds of phosphoserine/phosphothreonine/phosphotyrosine remain stable, this compound serves as an indispensable positive control for developing β-elimination-based enrichment workflows, optimizing pH and temperature parameters, and validating LC-MS/MS transitions that distinguish S-phosphorylation from O-phosphorylation in proteome-wide studies [1].

³¹P-NMR Validation of PTS Mechanisms

The unambiguous ³¹P-NMR chemical shift signature of the S-phosphocysteine phosphorothioate group, distinct from the N-phosphohistidine phosphoramidate signal, makes synthetic S-phosphocysteine the reference compound of choice for assigning phosphorylated species in PTS enzyme domains [1]. Researchers studying carbohydrate transport in E. coli, or engineering PTS pathways for metabolic engineering, require S-phosphocysteine to calibrate NMR instruments and to spike samples for peak assignment [2].

PRL-CNNM Axis in Mg²⁺ Homeostasis and Cancer

The phosphorylation status of the PRL catalytic cysteine directly governs CNNM binding and cellular Mg²⁺ efflux, with S-phosphocysteine formation acting as the molecular switch that de-represses Mg²⁺ transport [1]. Cell biology and cancer metabolism laboratories use S-phosphocysteine to generate phosphorylated PRL standards for co-immunoprecipitation controls, to assess PRL-CNNM complex dissociation in Mg²⁺-response assays, and to validate antibodies or chemical probes that specifically recognize the phosphocysteine-modified PRL active site [2].

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